![molecular formula C19H17BrFN3OS B2543596 1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone CAS No. 941946-54-9](/img/structure/B2543596.png)
1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone, also known as BPTFE, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
DNA Binding and Biological Applications
The structural similarity of the query compound to benzothiazole derivatives and piperazine moieties suggests potential applications in DNA binding and biological studies. For instance, Hoechst 33258, a known minor groove binder to DNA, provides a foundation for understanding the DNA-binding capabilities of similar structures. Such compounds are utilized in cellular biology for DNA staining, facilitating the analysis of chromosomes and nuclear DNA content through flow cytometry and other techniques. Additionally, they have been explored for radioprotective properties and as topoisomerase inhibitors, highlighting a pathway for drug design based on DNA interaction mechanisms (Issar & Kakkar, 2013).
Pharmacological Significance in Neuropsychiatric Disorders
Compounds with piperazine and benzothiazol moieties have been extensively studied for their therapeutic potential in neuropsychiatric disorders. These compounds often target dopamine D2 receptors, implicating them in treatments for schizophrenia, Parkinson's disease, depression, and anxiety. The pharmacophore associated with high D2 receptor affinity typically includes an aromatic moiety, a cyclic amine, a central linker, and an aromatic/heteroaromatic lipophilic fragment. This suggests the potential pharmacological relevance of the query compound in designing therapies for neuropsychiatric conditions (Jůza et al., 2022).
Anti-Tuberculosis Activity
Piperazine-benzothiazinone derivatives have been identified as promising candidates for tuberculosis (TB) treatment. Macozinone, a compound within this class, targets the mycobacterial enzyme DprE1, crucial for cell wall synthesis in Mycobacterium tuberculosis. This highlights the potential for similar structures to be developed into effective TB drugs, supporting the notion that the query compound could serve as a starting point for novel TB therapeutics (Makarov & Mikušová, 2020).
Emerging Contaminant Studies
Research into novel brominated flame retardants (NBFRs) reveals the environmental persistence and potential toxicological effects of brominated compounds, including those structurally related to the query compound. These studies underscore the importance of understanding the environmental fate, bioaccumulation, and ecotoxicology of such compounds to mitigate their impact on ecosystems and human health (Zuiderveen et al., 2020).
Propiedades
IUPAC Name |
1-[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrFN3OS/c20-14-3-6-16-17(12-14)26-19(22-16)24-9-7-23(8-10-24)18(25)11-13-1-4-15(21)5-2-13/h1-6,12H,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWZYHYQNCRBPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrFN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.